molecular formula C16H20BrN3OS B6473766 1-(6-bromo-1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide CAS No. 2640966-49-8

1-(6-bromo-1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

Cat. No.: B6473766
CAS No.: 2640966-49-8
M. Wt: 382.3 g/mol
InChI Key: ZRQPDBKXKMJBGW-UHFFFAOYSA-N
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Description

1-(6-Bromo-1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is a synthetic small-molecule compound featuring a benzothiazole core substituted with a bromine atom at the 6-position. The benzothiazole moiety is linked to a pyrrolidine ring, which is further functionalized with a tert-butyl carboxamide group at the 3-position.

The bromine substituent likely enhances electrophilic reactivity and influences intermolecular interactions (e.g., halogen bonding), while the tert-butyl group may improve metabolic stability by sterically shielding the carboxamide from enzymatic degradation.

Properties

IUPAC Name

1-(6-bromo-1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3OS/c1-16(2,3)19-14(21)10-6-7-20(9-10)15-18-12-5-4-11(17)8-13(12)22-15/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQPDBKXKMJBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzothiazole-containing molecules, several of which are disclosed in pharmacological patent literature. Below is a comparative analysis with key analogues:

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol) Pharmacological Target (Inferred)
1-(6-Bromo-1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide Benzothiazole + pyrrolidine 6-Bromo, tert-butyl carboxamide ~395.3 Kinase inhibition or protease modulation
Example 1 (Patent) Benzothiazole + tetrahydroquinoline 1,3-Thiazole-4-carboxylic acid ~426.5 Anti-inflammatory or antiviral
Example 24 (Patent) Pyrido[2,3-c]pyridazine + adamantane Adamantylmethyl, benzothiazolylamino ~684.8 Neurodegenerative disease targets

Key Observations:

  • Substituent Impact: The tert-butyl carboxamide in the target compound contrasts with the carboxylic acid in Example 1. The latter may confer higher solubility but lower metabolic stability due to ionization at physiological pH.
  • Bromine vs.
  • Molecular Complexity: Example 24’s pyrido-pyridazine scaffold introduces greater conformational rigidity, which might enhance target specificity but reduce synthetic accessibility compared to the simpler pyrrolidine-benzothiazole framework.

Pharmacological and Physicochemical Properties

While explicit data for the target compound are unavailable, trends from analogous compounds suggest:

  • Potency: Brominated benzothiazoles often exhibit enhanced potency due to halogen-mediated interactions with hydrophobic enzyme pockets. For instance, bromine’s electronegativity may strengthen hydrogen bonding or π-stacking in kinase active sites .
  • Metabolic Stability: Tert-butyl groups are known to resist oxidative metabolism, suggesting improved pharmacokinetic profiles compared to compounds with unprotected amines or acids.

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